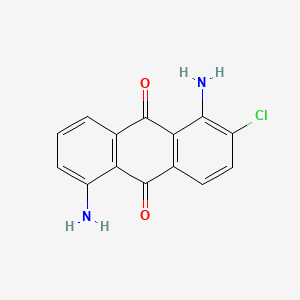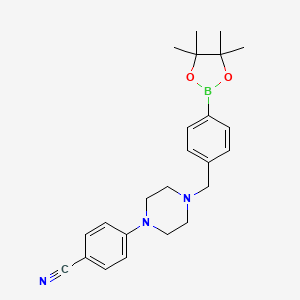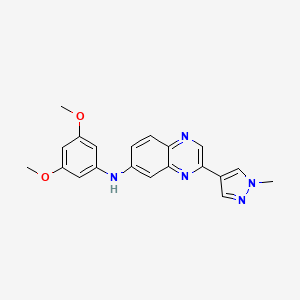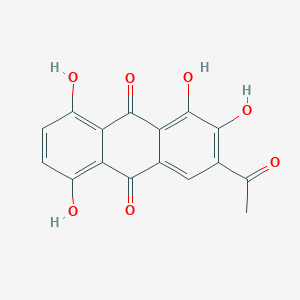
3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its four hydroxyl groups and an acetyl group attached to the anthracene core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione typically involves the acetylation of 1,2,5,8-tetrahydroxyanthracene-9,10-dione. This can be achieved through the reaction of 1,2,5,8-tetrahydroxyanthracene-9,10-dione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the compound can yield hydroquinone derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ester or ether derivatives of the original compound.
Applications De Recherche Scientifique
3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit protein kinase CK2, an enzyme involved in various cellular processes including cell growth and survival. The inhibition occurs through competitive binding at the enzyme’s active site, preventing the phosphorylation of target proteins and thereby disrupting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1,2,5,8-Tetrahydroxyanthracene-9,10-dione: Lacks the acetyl group but shares the anthraquinone core structure.
1,4-Dihydroxyanthracene-9,10-dione: Another anthraquinone derivative with hydroxyl groups at different positions.
Alizarin: A well-known dye with a similar anthraquinone structure but different functional groups.
Uniqueness: 3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione is unique due to the presence of both acetyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its vibrant color make it valuable in both scientific research and industrial applications.
Propriétés
Numéro CAS |
92468-57-0 |
|---|---|
Formule moléculaire |
C16H10O7 |
Poids moléculaire |
314.25 g/mol |
Nom IUPAC |
3-acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H10O7/c1-5(17)6-4-7-10(16(23)14(6)21)15(22)12-9(19)3-2-8(18)11(12)13(7)20/h2-4,18-19,21,23H,1H3 |
Clé InChI |
IGSPSMKFVRFYSB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
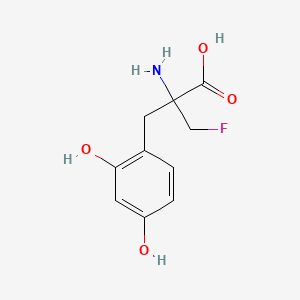
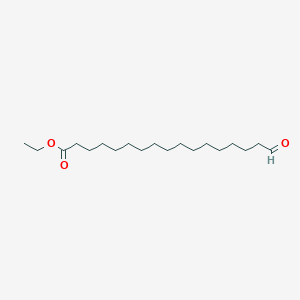
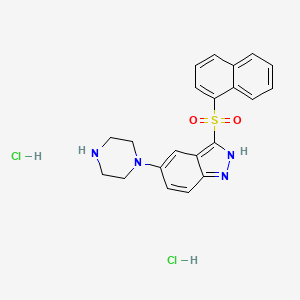
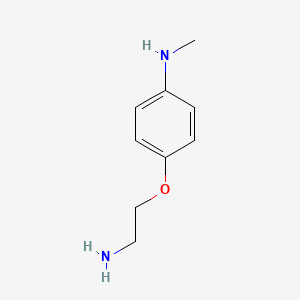
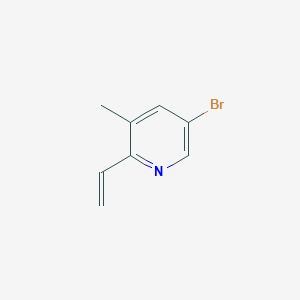
![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
